Macitentan Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Impurity Profiling and Stability Analysis

Macitentan, often facing stability issues in tablet form, requires a reliable method for quantifying its impurities. Lakka, Kuppan, and Rangasamy (2019) developed a stability-indicating high-performance liquid chromatography method for this purpose. This method efficiently separates the drug and its impurities, proving especially useful under stressed conditions like hydrolysis and thermal conditions, indicating sensitivity of Macitentan tablets to these environments. The method meets International Conference on Harmonization guidelines and is applicable to the pharmaceutical industry for both assay and impurity determination (Lakka, Kuppan, & Rangasamy, 2019).

Analytical Method Development

In another study, Lakshmi et al. (2016) faced challenges due to the co-elution of Macitentan's critical impurities. They employed Quality by Design (QbD) principles to develop a robust high-performance liquid chromatographic method that effectively separates these critical impurities. The study emphasizes the importance of QbD in developing a more rugged analytical method for pharmaceuticals, showcasing the complexity of analyzing Macitentan and its related compounds (Lakshmi et al., 2016).

Synthesis and Characterization of Related Substances

Jagtap, Toche, and Mathad (2017) identified and synthesized four related impurities observed in Macitentan during its process development. These impurities were detected by high-performance liquid chromatography and characterized by various spectroscopic and chromatographic techniques. The study underscores the significance of thorough impurity profiling in ensuring the purity and safety of pharmaceutical products (Jagtap, Toche, & Mathad, 2017).

Mecanismo De Acción

Target of Action

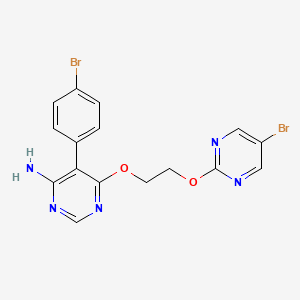

Macitentan Impurity 1, also known as 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine, primarily targets the endothelin A and B receptors (E A and E B) . These receptors are crucial in the regulation of vasoconstriction and vasodilation, and they play a significant role in the pathogenesis of diseases such as pulmonary arterial hypertension (PAH) .

Mode of Action

Macitentan Impurity 1 acts as an antagonist to the endothelin A and B receptors . By binding to these receptors, it blocks signaling from endothelin-1 and -2 . This action inhibits the effects mediated by these receptors, including the increase in cytosolic calcium .

Biochemical Pathways

The compound’s action affects the endothelin (ET)-1 pathway , one of the three main biological pathways implicated in the pathogenesis of PAH . Patients with pulmonary hypertension have increased levels of ET-1 in the plasma and pulmonary vascular endothelium . By antagonizing the endothelin receptors, Macitentan Impurity 1 helps to re-establish the equilibrium between vasoconstriction and vasodilation .

Pharmacokinetics

The pharmacokinetics of Macitentan Impurity 1 is characterized by an open one-compartment disposition model, with linear elimination . For a female patient with pulmonary arterial hypertension after oral administration at 10 mg, macitentan reaches a maximum concentration after 9 hours and, following daily dosing, reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Body weight, sex, race, renal impairment, health status, and formulation are statistically significant covariates on pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of Macitentan Impurity 1’s action include the inhibition of vasoconstriction and cell proliferation induced by endothelin-1 and -2 . This results in the reduction of pulmonary arterial pressure and vascular resistance, which are characteristic of PAH .

Action Environment

Environmental factors such as body weight, sex, race, renal impairment, health status, and formulation can influence the action, efficacy, and stability of Macitentan Impurity 1 . For instance, older age and higher level of baseline World Health Organization functional class were significantly associated with a higher adverse event occurrence . Younger age and shorter disease duration were significantly associated with positive final effectiveness .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPQTGGEXKQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1433875-21-8 |

Source

|

| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)